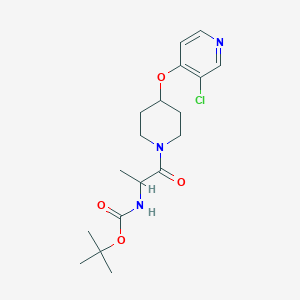
Tert-butyl (1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-1-oxopropan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-1-oxopropan-2-yl)carbamate is an organic compound recognized for its diverse applications in chemistry, biology, and medicine. This compound features a complex molecular structure with functionalities that make it a valuable research tool and potential therapeutic agent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-1-oxopropan-2-yl)carbamate involves multiple steps:
Formation of the piperidinyl core: : The initial step typically involves reacting 3-chloropyridine with piperidine to form the piperidinyl-3-chloropyridine intermediate. This step often utilizes a base such as potassium carbonate and a polar aprotic solvent like DMF (Dimethylformamide).
Coupling with tert-butyl carbamate: : The piperidinyl-3-chloropyridine intermediate is then coupled with tert-butyl carbamate using a suitable coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-Dimethylaminopyridine) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve:
Optimization of reaction conditions: : Scale-up requires precise control over reaction parameters including temperature, solvent choice, and reaction time to ensure high yields and purity.
Purification processes: : Techniques such as recrystallization or chromatography are employed to purify the product on a large scale.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-1-oxopropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: : Introduction of oxidizing agents can modify the functional groups, leading to products such as corresponding oxides.
Reduction: : Reducing agents can be used to selectively reduce specific bonds or functional groups in the compound.
Substitution: : The chloropyridine moiety is particularly reactive towards nucleophilic substitution, yielding a variety of derivatives.
Common Reagents and Conditions
Oxidation: : KMnO₄ (Potassium permanganate), H₂O₂ (Hydrogen peroxide)
Reduction: : NaBH₄ (Sodium borohydride), LiAlH₄ (Lithium aluminium hydride)
Substitution: : Nucleophiles such as amines, thiols, and alcohols
Major Products Formed
Major products from these reactions can include:
Oxides
Alcohols
Amines
Thioethers
Aplicaciones Científicas De Investigación
Chemistry
Synthetic Intermediate: : Used as an intermediate in the synthesis of complex organic molecules.
Catalysis: : Functions as a ligand in metal-catalyzed reactions.
Biology
Molecular Probes: : Utilized in the study of biological systems through molecular imaging techniques.
Enzyme Inhibition: : Acts as an inhibitor in enzymatic reactions.
Medicine
Therapeutic Agents: : Potentially used in the development of new pharmaceuticals targeting specific pathways or diseases.
Drug Delivery Systems: : Incorporated into drug delivery mechanisms to enhance bioavailability and targeting.
Industry
Material Science: : Applied in the development of novel materials with unique properties.
Agriculture: : Could be employed in the formulation of agrochemicals.
Mecanismo De Acción
The mechanism of action for Tert-butyl (1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-1-oxopropan-2-yl)carbamate involves:
Molecular Targets: : Interacting with enzymes, receptors, or other proteins to modulate their activity.
Pathways Involved: : Participates in specific biochemical pathways, potentially inhibiting or activating particular molecular processes.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl (1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-1-oxopropan-2-yl)carbamate
Tert-butyl (1-(4-((3-fluoropyridin-4-yl)oxy)piperidin-1-yl)-1-oxopropan-2-yl)carbamate
Tert-butyl (1-(4-((3-bromopyridin-4-yl)oxy)piperidin-1-yl)-1-oxopropan-2-yl)carbamate
Uniqueness
The uniqueness of this compound lies in its:
Chloropyridine Moiety: : Confers specific reactivity and selectivity in chemical reactions.
Piperidinyl Core: : Provides structural rigidity and influences biological activity.
This compound’s distinct combination of chemical functionalities and biological properties makes it a valuable tool for various research and industrial applications.
Propiedades
IUPAC Name |
tert-butyl N-[1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-1-oxopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O4/c1-12(21-17(24)26-18(2,3)4)16(23)22-9-6-13(7-10-22)25-15-5-8-20-11-14(15)19/h5,8,11-13H,6-7,9-10H2,1-4H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBWHLHWNKKNPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)OC2=C(C=NC=C2)Cl)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














